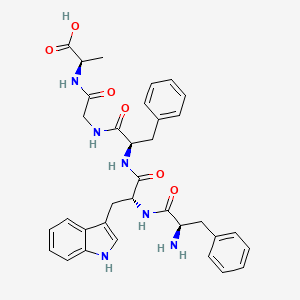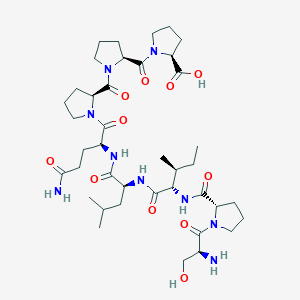
4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole is a chemical compound with the molecular formula C10H6Cl2N2O2. It is characterized by the presence of a pyrazole ring substituted with a 3,5-dichloro-2-hydroxybenzoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole typically involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with hydrazine derivatives under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atoms in the benzoyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing
Mécanisme D'action
The mechanism of action of 4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 3,5-Dichloro-2-hydroxybenzoylpyrazole
- 4-Hydroxybenzoylpyrazole
- 3,5-Dichloropyrazole .
Uniqueness
4-(3,5-Dichloro-2-hydroxybenzoyl)pyrazole is unique due to the specific substitution pattern on the benzoyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C10H6Cl2N2O2 |
|---|---|
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
(3,5-dichloro-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-1-7(10(16)8(12)2-6)9(15)5-3-13-14-4-5/h1-4,16H,(H,13,14) |
Clé InChI |
VXLRRJWEOSPDMN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)C2=CNN=C2)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl [5-(5-bromothiophen-2-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12585397.png)



![N-[3-(1H-Imidazol-1-yl)propyl]-2-(phenylsulfanyl)cyclopentan-1-amine](/img/structure/B12585424.png)

![5-[4-(4-Chlorophenoxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585439.png)


amino]-](/img/structure/B12585470.png)
